molecular formula C12H11BrCl2N2O2S B7440512 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole

1-(2-bromo-4,5-dichlorobenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole

Cat. No.: B7440512
M. Wt: 398.1 g/mol
InChI Key: CFAUOQUCAOFOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromo-4,5-dichlorobenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole is a complex organic compound with a unique structure that includes bromine, chlorine, and sulfonyl groups attached to a benzenesulfonyl ring, along with an imidazole ring

Preparation Methods

The synthesis of 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride derivative. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and reagents like thionyl chloride for the sulfonylation process. The final step involves the cyclization of the intermediate product with an imidazole derivative under controlled temperature and pH conditions .

Chemical Reactions Analysis

1-(2-bromo-4,5-dichlorobenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-bromo-4,5-dichlorobenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine and chlorine atoms can also participate in halogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole include:

These comparisons highlight the uniqueness of this compound, particularly its imidazole ring, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bromo-4,5-dichlorophenyl)sulfonyl-2-ethyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrCl2N2O2S/c1-3-12-16-7(2)6-17(12)20(18,19)11-5-10(15)9(14)4-8(11)13/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAUOQUCAOFOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrCl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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